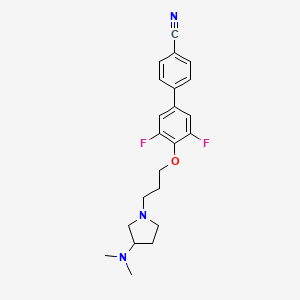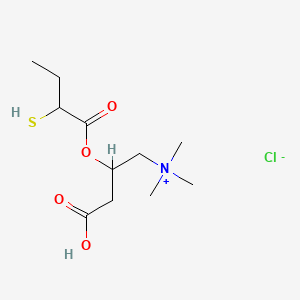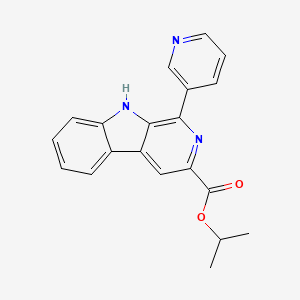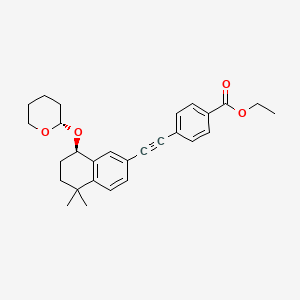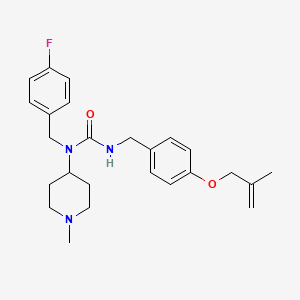
exo-Dehydro-pimavanserin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Exo-Dehydro-pimavanserin: is a derivative of pimavanserin, an atypical antipsychotic primarily used for the treatment of Parkinson’s disease psychosis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of exo-Dehydro-pimavanserin typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the core structure: This involves the construction of the piperidine ring, which is a crucial part of the molecule.
Introduction of functional groups: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Dehydrogenation: The final step involves the dehydrogenation of pimavanserin to form this compound. This can be achieved using reagents like palladium on carbon (Pd/C) under hydrogen-free conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for improved efficiency and scalability.
Purification techniques: such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Exo-Dehydro-pimavanserin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can revert it to its parent compound, pimavanserin.
Substitution: Various nucleophilic and electrophilic substitution reactions can modify its functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products
The major products formed from these reactions include:
Oxidized derivatives: Compounds with additional oxygen-containing functional groups.
Reduced derivatives: Compounds with fewer double bonds or additional hydrogen atoms.
Substituted derivatives: Compounds with various substituents replacing hydrogen atoms on the core structure.
科学的研究の応用
Exo-Dehydro-pimavanserin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with various biological targets, including receptors and enzymes.
Medicine: Explored for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of exo-Dehydro-pimavanserin involves its interaction with serotonin receptors, particularly the 5-HT₂A receptor. It acts as an inverse agonist and antagonist at this receptor, modulating the serotonin signaling pathway. This modulation is believed to contribute to its antipsychotic effects and potential therapeutic benefits in other neurological conditions.
類似化合物との比較
Exo-Dehydro-pimavanserin can be compared with other similar compounds such as:
Pimavanserin: The parent compound, which is also an atypical antipsychotic with a similar mechanism of action.
Clozapine: Another atypical antipsychotic with a broader receptor profile, including dopamine receptors.
Risperidone: Atypical antipsychotic with high affinity for serotonin and dopamine receptors.
Uniqueness
This compound is unique due to its selective action on the 5-HT₂A receptor and its potential for fewer side effects compared to other antipsychotics. Its dehydrogenated structure may also offer distinct pharmacokinetic properties, making it a valuable compound for further research and development.
特性
CAS番号 |
1246458-13-8 |
|---|---|
分子式 |
C25H32FN3O2 |
分子量 |
425.5 g/mol |
IUPAC名 |
1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylprop-2-enoxy)phenyl]methyl]urea |
InChI |
InChI=1S/C25H32FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,23H,1,12-18H2,2-3H3,(H,27,30) |
InChIキー |
ZPSIMBGXXJZQNF-UHFFFAOYSA-N |
正規SMILES |
CC(=C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


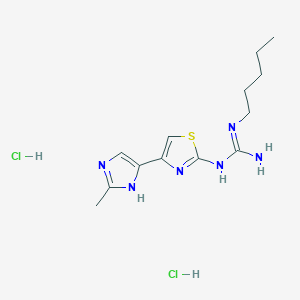
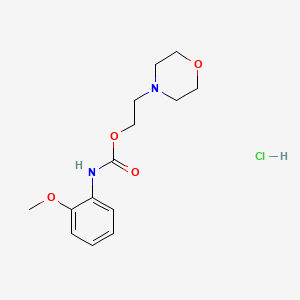
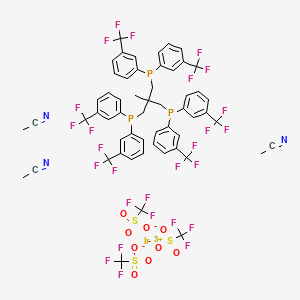
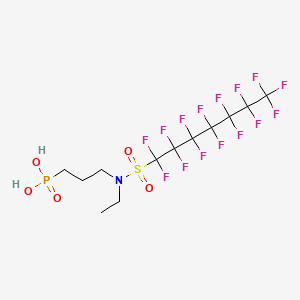
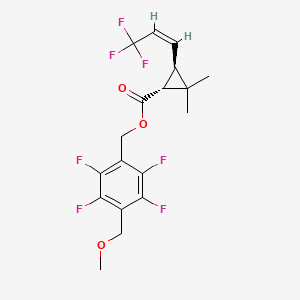
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)



